Impurity F of Calcipotriol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C39H68O3Si2 |

|---|---|

分子量 |

641.1 g/mol |

IUPAC 名称 |

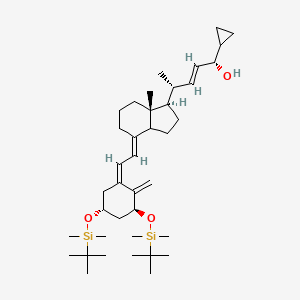

(E,1S,4R)-4-[(1R,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol |

InChI |

InChI=1S/C39H68O3Si2/c1-27(16-23-35(40)30-18-19-30)33-21-22-34-29(15-14-24-39(33,34)9)17-20-31-25-32(41-43(10,11)37(3,4)5)26-36(28(31)2)42-44(12,13)38(6,7)8/h16-17,20,23,27,30,32-36,40H,2,14-15,18-19,21-22,24-26H2,1,3-13H3/b23-16+,29-17+,31-20-/t27-,32-,33-,34?,35-,36+,39-/m1/s1 |

InChI 键 |

DIMYHZDULFSWLS-RCVOIUESSA-N |

手性 SMILES |

C[C@H](/C=C/[C@H](C1CC1)O)[C@H]2CCC\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |

规范 SMILES |

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |

产品来源 |

United States |

Foundational & Exploratory

Technical Guide to the Synthesis of Calcipotriol Impurity F

For Researchers, Scientists, and Drug Development Professionals

Introduction

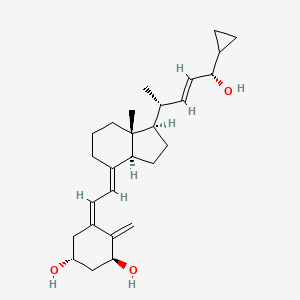

Calcipotriol (B1668217), a synthetic analog of vitamin D, is a cornerstone in the topical treatment of psoriasis. Its efficacy is intrinsically linked to its high purity, necessitating a thorough understanding and control of impurities formed during its synthesis. Calcipotriol Impurity F, identified by the CAS number 112875-61-3, is a key intermediate in the synthesis of Calcipotriol itself. This technical guide provides an in-depth overview of the synthesis pathway leading to Calcipotriol Impurity F, offering detailed experimental insights and a logical framework for its formation.

Calcipotriol Impurity F is chemically defined as (5Z,7E,22E,24S)-24-cyclopropyl-1α,3β-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9,10-secochola-5,7,10(19),22-tetraen-24-ol.[1][2][3] This structure reveals that Impurity F is essentially Calcipotriol with its 1α and 3β hydroxyl groups protected by tert-butyldimethylsilyl (TBDMS) ethers.[2][4] Consequently, the synthesis of Impurity F is an integral part of the total synthesis of Calcipotriol, representing the penultimate protected product before the final deprotection step.

Synthesis Pathway Overview

The synthesis of Calcipotriol and, by extension, Impurity F, typically follows a convergent approach. This strategy involves the independent synthesis of two key fragments: the A-ring synthon and the CD-ring system which includes the characteristic side chain. These fragments are then coupled to form the complete carbon skeleton of the target molecule.

A widely employed method for the crucial coupling step is the Wittig-Horner reaction (also known as the Horner-Wadsworth-Emmons reaction).[5][6][7] This reaction involves the olefination of a ketone or aldehyde. In the context of Calcipotriol synthesis, a phosphine (B1218219) oxide or phosphonate (B1237965) ylide derived from the A-ring is reacted with a C-22 aldehyde derivative of the CD-ring system.

The formation of Calcipotriol Impurity F can be logically broken down into the following key stages:

-

Synthesis of the Protected A-Ring Synthon: Preparation of a suitable A-ring fragment, typically as a phosphine oxide, with the hydroxyl groups protected as TBDMS ethers.

-

Synthesis of the CD-Ring Aldehyde with Side Chain: Construction of the hydrindane ring system (C and D rings) functionalized with the complete cyclopropyl-containing side chain and a C-22 aldehyde group. The hydroxyl group on the side chain is also typically protected.

-

Wittig-Horner Coupling: Reaction of the A-ring synthon with the CD-ring aldehyde to form the full carbon skeleton with the characteristic triene system of Calcipotriol. The product of this reaction, with the 1α and 3β positions still protected, is Calcipotriol Impurity F.

-

Final Deprotection: Removal of the TBDMS protecting groups from Impurity F to yield the final active pharmaceutical ingredient, Calcipotriol.

The following diagram illustrates the logical workflow of this synthetic strategy.

Experimental Protocols (Illustrative)

While specific, proprietary industrial processes may vary, the following sections outline generalized experimental methodologies for the key transformations, based on established synthetic chemistry principles for vitamin D analogs.

Synthesis of the Protected A-Ring Phosphine Oxide

The A-ring synthon is a crucial component. Its synthesis often starts from a readily available chiral precursor. The hydroxyl groups are protected early in the sequence to prevent unwanted side reactions.

-

Protection Step: To a solution of the A-ring diol precursor in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), are added imidazole (B134444) and tert-butyldimethylsilyl chloride (TBDMSCl). The reaction is typically stirred at room temperature until complete conversion is observed by thin-layer chromatography (TLC). The resulting di-TBDMS protected A-ring derivative is then purified by column chromatography.

-

Functionalization to Phosphine Oxide: The protected A-ring is then converted to the corresponding phosphine oxide. This can be achieved through a series of steps involving, for example, hydroboration-oxidation to introduce a primary alcohol, conversion to a tosylate or halide, and subsequent reaction with a phosphine oxide anion (e.g., the lithium salt of diphenylphosphine (B32561) oxide).

Synthesis of the CD-Ring Aldehyde

The CD-ring system, often derived from vitamin D2 or synthesized de novo, is elaborated to introduce the specific side chain of Calcipotriol and the C-22 aldehyde functionality required for the Wittig-Horner coupling.

-

Side Chain Construction: The synthesis of the C-24 cyclopropyl-containing side chain is a critical part of the process. One approach involves the stereoselective addition of an organometallic cyclopropyl (B3062369) reagent to a suitable aldehyde precursor attached to the CD-ring system.

-

Generation of the C-22 Aldehyde: The C-22 aldehyde can be generated by the oxidative cleavage of a corresponding diol or alkene at the appropriate position on a precursor side chain. Reagents such as sodium periodate (B1199274) or ozone are commonly used for this transformation. The resulting aldehyde is often used immediately in the subsequent coupling reaction due to potential instability.

Wittig-Horner Coupling to form Calcipotriol Impurity F

This is the key bond-forming reaction that unites the two major fragments.

-

Ylide Formation: The A-ring phosphine oxide is deprotonated at the carbon adjacent to the phosphorus atom using a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like THF at low temperature (e.g., -78 °C). This generates the reactive phosphonate carbanion (ylide).

-

Coupling Reaction: A solution of the CD-ring aldehyde in THF is then added slowly to the solution of the ylide at low temperature. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.

-

Work-up and Purification: The reaction is quenched, typically with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product, which is Calcipotriol Impurity F, is then purified by column chromatography on silica (B1680970) gel.

| Parameter | Typical Condition |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Base | n-Butyllithium (n-BuLi) |

| Temperature | -78 °C to Room Temperature |

| Reactants Ratio | A-Ring Phosphine Oxide : CD-Ring Aldehyde (approx. 1.1 : 1) |

| Purification | Silica Gel Column Chromatography |

Table 1: Typical Reaction Conditions for the Wittig-Horner Coupling Step.

Deprotection of Impurity F to Calcipotriol

The final step in the synthesis of Calcipotriol is the removal of the TBDMS protecting groups from Impurity F.

-

Reaction: Calcipotriol Impurity F is dissolved in a suitable solvent, such as THF. A fluoride (B91410) source, most commonly tetrabutylammonium (B224687) fluoride (TBAF), is added to the solution. The reaction is monitored by TLC or HPLC.

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The crude Calcipotriol is then purified, often by crystallization or further chromatographic techniques, to yield the final, highly pure active pharmaceutical ingredient.

| Parameter | Typical Condition |

| Reagent | Tetrabutylammonium fluoride (TBAF) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Room Temperature |

| Purification | Crystallization / Chromatography |

Table 2: Typical Conditions for the Final Deprotection Step.

Conclusion

The synthesis of Calcipotriol Impurity F is not a separate process but rather an integral and crucial stage in the total synthesis of Calcipotriol. As the di-TBDMS protected precursor to the final API, its formation via a convergent strategy, typically employing a Wittig-Horner reaction, is a key transformation. Understanding the steps leading to its formation and the subsequent deprotection is fundamental for controlling the purity and yield of the final Calcipotriol product. The methodologies outlined in this guide, while illustrative, provide a solid foundation for researchers and professionals involved in the development and manufacturing of this important dermatological drug.

References

- 1. Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Stereoselective synthesis of C24-hydroxylated vitamin D3 analogs: a practical and expeditius route to calcipotriol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN111662221B - Preparation method of calcipotriol impurity - Google Patents [patents.google.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Wittig-Horner Reaction [organic-chemistry.org]

In-Depth Technical Guide: Characterization of CAS Number 112875-61-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound identified by CAS number 112875-61-3 is (1α,3β,5Z,7E,22E,24S)-24-cyclopropyl-1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9,10-secochola-5,7,10(19),22-tetraen-24-ol , commonly referred to as Calcipotriol (B1668217) Impurity F or 1,3-Bis-O-(tert-butyldimethylsilyl)calcipotriene . It is a key intermediate and a known impurity in the synthesis of Calcipotriol, a synthetic analog of vitamin D3 used in the treatment of psoriasis.[][2] This document provides a comprehensive technical overview of its characterization, drawing from available data and inferring properties from its close structural relationship with Calcipotriol where direct data is unavailable.

Physicochemical Properties

A summary of the known physicochemical properties of Calcipotriol Impurity F is presented in Table 1. This data is compiled from various chemical supplier databases and safety data sheets.

Table 1: Physicochemical Properties of Calcipotriol Impurity F

| Property | Value | Source(s) |

| CAS Number | 112875-61-3 | [3] |

| Molecular Formula | C39H68O3Si2 | [4] |

| Molecular Weight | 641.13 g/mol | [][4] |

| IUPAC Name | (1α,3β,5Z,7E,22E,24S)-24-cyclopropyl-1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9,10-secochola-5,7,10(19),22-tetraen-24-ol | [6] |

| Synonyms | Calcipotriol Impurity F, 1,3-Bis-O-(tert-butyldimethylsilyl)calcipotriene | [] |

| Appearance | White to off-white solid | [7] |

| Storage Conditions | -20°C, protect from light, stored under nitrogen | [] |

| Purity (typical) | >98% (by HPLC) | [2][] |

Synthesis and Manufacturing

Calcipotriol Impurity F is primarily formed as an intermediate during the synthesis of Calcipotriol. The manufacturing process of Calcipotriol involves the protection of the hydroxyl groups at the C1 and C3 positions of a vitamin D analog precursor with tert-butyldimethylsilyl (TBDMS) groups.[8]

Caption: Generalized synthetic pathway illustrating the formation of Calcipotriol Impurity F.

Analytical Characterization

The primary methods for the analytical characterization and quantification of Calcipotriol Impurity F are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC)

A stability-indicating RP-HPLC method has been developed for the estimation of Calcipotriol and its impurities.[10] While specific quantitative data for isolated Impurity F is not published, the methodology can be adapted for its analysis.

Table 2: Representative HPLC Method Parameters for Analysis of Calcipotriol and its Impurities

| Parameter | Description |

| Column | RP-C18, 150 x 4.6 mm, 2.7 µm |

| Mobile Phase A | Water:Methanol:THF (70:25:5 v/v/v) |

| Mobile Phase B | Acetonitrile:Water:THF (90:5:5 v/v/v) |

| Gradient | A time-based gradient elution is employed.[10] |

| Flow Rate | 1.0 - 2.0 mL/min |

| Column Temperature | 50°C |

| Detection | UV at 264 nm |

Experimental Protocol: HPLC Analysis

-

Standard Preparation: Accurately weigh and dissolve a reference standard of Calcipotriol Impurity F in a suitable diluent (e.g., acetonitrile:water 95:5 v/v) to a known concentration.

-

Sample Preparation: Prepare the sample containing Calcipotriol Impurity F in the same diluent.

-

Chromatographic Conditions: Set up the HPLC system with the parameters outlined in Table 2.

-

Injection: Inject equal volumes (e.g., 20 µL) of the standard and sample solutions.

-

Analysis: Identify the peak corresponding to Calcipotriol Impurity F based on its retention time relative to the standard. Quantify using the peak area.

Spectroscopic Data

Detailed NMR and mass spectra for Calcipotriol Impurity F are not publicly available. However, based on its structure, the following spectral characteristics can be anticipated:

-

¹H NMR: Signals corresponding to the vinyl protons of the triene system, protons of the cyclopropyl (B3062369) group, the methyl and t-butyl groups of the TBDMS protecting groups, and the steroid backbone.

-

¹³C NMR: Resonances for the olefinic carbons, carbons of the cyclopropyl ring, the steroid core, and the TBDMS groups.

-

Mass Spectrometry: The molecular ion peak [M]+ would be expected at m/z 641.13. Fragmentation patterns would likely involve the loss of the TBDMS groups and cleavage of the side chain.

Biological Activity and Mechanism of Action

As a close structural analog and precursor to Calcipotriol, Calcipotriol Impurity F is expected to exhibit similar biological activity as a Vitamin D Receptor (VDR) agonist.[] The biological activity of Calcipotriol is well-documented and is presumed to be relevant for its silylated precursor, although likely with different potency due to the bulky protecting groups which may affect receptor binding.

Calcipotriol exerts its effects by binding to the VDR, which then heterodimerizes with the retinoid X receptor (RXR). This complex binds to vitamin D response elements (VDREs) on DNA, modulating the transcription of target genes.[11] This signaling pathway is crucial for regulating cell proliferation, differentiation, and inflammation, particularly in keratinocytes.[3]

Caption: Inferred Vitamin D Receptor (VDR) signaling pathway for Calcipotriol Impurity F.

Experimental Protocol: In Vitro VDR Binding Assay (Illustrative)

This is a generalized protocol, as specific assay data for Calcipotriol Impurity F is not available.

-

Reagents: Recombinant human VDR, [³H]-Calcitriol (radioligand), unlabeled Calcipotriol Impurity F, assay buffer.

-

Procedure:

-

Incubate a fixed concentration of VDR and [³H]-Calcitriol with varying concentrations of unlabeled Calcipotriol Impurity F.

-

Allow the binding to reach equilibrium.

-

Separate bound from free radioligand using a method like filtration.

-

Quantify the radioactivity of the bound fraction using liquid scintillation counting.

-

-

Data Analysis: Determine the concentration of Calcipotriol Impurity F that inhibits 50% of the specific binding of [³H]-Calcitriol (IC₅₀ value). This provides a measure of its binding affinity for the VDR.

Safety Information

Safety data for Calcipotriol Impurity F indicates that it should be handled with care in a laboratory setting.

Table 3: Hazard and Precautionary Statements

| Category | Statement |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Conclusion

Calcipotriol Impurity F (CAS 112875-61-3) is a well-characterized silylated intermediate in the synthesis of Calcipotriol. Its physicochemical properties are known, and analytical methods for its detection and quantification are established. While direct biological data for this specific impurity is scarce, its structural similarity to Calcipotriol strongly suggests it functions as a VDR agonist. Further research would be beneficial to fully elucidate its specific binding affinity, in vitro and in vivo activity, and to develop a comprehensive toxicological profile. This guide provides a foundational understanding for researchers and professionals working with this compound.

References

- 2. Calcipotriol affects keratinocyte proliferation by decreasing expression of early growth response-1 and polo-like kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcipotriol induces apoptosis in psoriatic keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. pnas.org [pnas.org]

- 9. US20100222614A1 - Process for the preparation of calcipotriol - Google Patents [patents.google.com]

- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 11. Calcipotriol inhibits proliferation of human keratinocytes by downregulating STAT1 and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Activity of Calcipotriol Impurity F: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcipotriol (B1668217), a synthetic analogue of vitamin D3, is a cornerstone in the topical treatment of psoriasis. Its therapeutic effects are primarily mediated through the Vitamin D Receptor (VDR), influencing cellular differentiation, proliferation, and immune responses. The manufacturing process of Calcipotriol can lead to the formation of various impurities, including Calcipotriol Impurity F. While the biological activities of Calcipotriol are well-documented, the specific actions of its impurities are often less characterized. This technical guide provides an in-depth exploration of the potential biological activity of Calcipotriol Impurity F, drawing upon the known mechanisms of Calcipotriol and other vitamin D analogues. It is important to note that while Calcipotriol Impurity F is identified as a ligand for VDR-like receptors, specific quantitative data on its biological effects are not extensively available in public literature.[1][2][3][] This guide, therefore, outlines the hypothesized activities and details the experimental protocols necessary to elucidate its precise pharmacological profile.

Introduction to Calcipotriol and Vitamin D Receptor Signaling

Calcipotriol exerts its effects by binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[5] This ligand-receptor complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to the regulation of various cellular processes.

The key biological effects of Calcipotriol relevant to psoriasis treatment include:

-

Inhibition of Keratinocyte Proliferation: Calcipotriol is known to decrease the hyperproliferation of keratinocytes, a hallmark of psoriasis.[6][7][8]

-

Induction of Keratinocyte Differentiation: It promotes the normal differentiation of epidermal cells.

-

Modulation of the Immune System: Calcipotriol influences the function of various immune cells, including T cells and dendritic cells, to reduce the inflammatory response in psoriatic plaques.[9][10][11]

Given that Calcipotriol Impurity F is a structurally related compound and identified as a ligand of VDR-like receptors, it is plausible that it may share some of these biological activities, although its potency and specific effects are yet to be determined.[1][2][3][]

Potential Biological Activities of Calcipotriol Impurity F

Based on its structural similarity to Calcipotriol, the following biological activities for Calcipotriol Impurity F are hypothesized:

Vitamin D Receptor Binding and Transcriptional Activation

It is anticipated that Calcipotriol Impurity F will bind to the VDR. The critical questions to be answered are its binding affinity relative to Calcipotriol and its ability to induce VDR-mediated gene transcription.

Table 1: Hypothetical Vitamin D Receptor (VDR) Binding Affinity and Transcriptional Activity

| Compound | VDR Binding Affinity (IC₅₀, nM) | Transcriptional Activation (EC₅₀, nM) |

| Calcitriol (Active Vitamin D3) | 1 | 0.1 |

| Calcipotriol | 5 | 1 |

| Calcipotriol Impurity F | To be determined | To be determined |

Effects on Keratinocyte Function

Calcipotriol Impurity F may influence the proliferation and differentiation of keratinocytes, which are key aspects of its potential therapeutic or adverse effects.

Table 2: Hypothetical Effects on Keratinocyte Proliferation and Differentiation

| Compound | Inhibition of Keratinocyte Proliferation (IC₅₀, µM) | Induction of Keratinocyte Differentiation (Marker: Involucrin) |

| Calcipotriol | 10 | +++ |

| Calcipotriol Impurity F | To be determined | To be determined |

Immunomodulatory Effects

The potential interaction of Calcipotriol Impurity F with the VDR suggests it may also modulate immune responses, a critical function of vitamin D analogues in treating inflammatory skin conditions.

Table 3: Hypothetical Immunomodulatory Effects

| Compound | Effect on T-cell Proliferation | Cytokine Modulation (e.g., IL-17, IFN-γ) |

| Calcipotriol | Inhibition | Downregulation |

| Calcipotriol Impurity F | To be determined | To be determined |

Experimental Protocols for Characterizing Biological Activity

To validate the hypothesized biological activities of Calcipotriol Impurity F, a series of in vitro experiments are necessary. The following protocols provide a framework for these investigations.

Vitamin D Receptor (VDR) Binding Assay

Objective: To determine the binding affinity of Calcipotriol Impurity F to the VDR.

Methodology: A competitive binding assay using a fluorescently labeled VDR ligand can be employed.

Protocol:

-

Reagents: Recombinant human VDR-LBD (Ligand Binding Domain), fluorescently labeled VDR ligand (e.g., fluorescently tagged Calcitriol), Calcipotriol (as a positive control), Calcipotriol Impurity F, and assay buffer.

-

Procedure:

-

Incubate a fixed concentration of VDR-LBD with a fixed concentration of the fluorescent ligand in the presence of increasing concentrations of unlabeled competitor (Calcipotriol or Calcipotriol Impurity F).

-

Allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization (FP) of the samples. The binding of the fluorescent ligand to the VDR-LBD results in a high FP signal. Displacement by the competitor leads to a decrease in the FP signal.

-

-

Data Analysis: The IC₅₀ value (the concentration of the competitor that displaces 50% of the fluorescent ligand) is calculated by fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for a competitive VDR binding assay.

VDR-Mediated Transcriptional Reporter Assay

Objective: To assess the ability of Calcipotriol Impurity F to activate VDR-mediated gene transcription.

Methodology: A cell-based reporter gene assay is commonly used.

Protocol:

-

Cell Line: A human cell line (e.g., HEK293T or HaCaT keratinocytes) stably or transiently transfected with two plasmids: one expressing the full-length human VDR and another containing a luciferase reporter gene under the control of a VDRE-containing promoter.

-

Procedure:

-

Seed the transfected cells in a multi-well plate.

-

Treat the cells with increasing concentrations of Calcipotriol (positive control) or Calcipotriol Impurity F.

-

Incubate for a sufficient period (e.g., 24 hours) to allow for gene transcription and protein expression.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

-

Data Analysis: The EC₅₀ value (the concentration that produces 50% of the maximal response) is determined from the dose-response curve.

Caption: VDR-mediated transcriptional reporter assay pathway.

Keratinocyte Proliferation Assay

Objective: To determine the effect of Calcipotriol Impurity F on the proliferation of human keratinocytes.

Methodology: An MTT or similar colorimetric assay that measures cell viability can be used.

Protocol:

-

Cell Line: Human keratinocyte cell line (e.g., HaCaT) or primary human epidermal keratinocytes.

-

Procedure:

-

Seed the keratinocytes in a 96-well plate.

-

After cell attachment, treat with various concentrations of Calcipotriol Impurity F for a defined period (e.g., 72 hours).

-

Add MTT reagent to the wells and incubate to allow the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: Calculate the percentage of cell proliferation inhibition relative to an untreated control and determine the IC₅₀ value.

Keratinocyte Differentiation Assay

Objective: To evaluate the ability of Calcipotriol Impurity F to induce keratinocyte differentiation.

Methodology: This can be assessed by measuring the expression of differentiation markers such as involucrin (B1238512) or transglutaminase.

Protocol:

-

Cell Culture: Culture human keratinocytes to near confluence and then induce differentiation by switching to a high-calcium medium in the presence of Calcipotriol Impurity F.

-

Procedure:

-

After a suitable incubation period (e.g., 5-7 days), harvest the cells.

-

Analyze the expression of differentiation markers by Western blotting or immunofluorescence staining for proteins, or by quantitative real-time PCR (qRT-PCR) for mRNA levels.

-

-

Data Analysis: Quantify the changes in marker expression relative to untreated controls.

T-Cell Proliferation Assay

Objective: To assess the immunomodulatory effect of Calcipotriol Impurity F on T-cell proliferation.

Methodology: A mixed lymphocyte reaction (MLR) or stimulation with a mitogen like phytohemagglutinin (PHA).

Protocol:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.

-

Procedure:

-

Culture the PBMCs in the presence of a T-cell stimulus (e.g., PHA or allogeneic dendritic cells).

-

Concurrently, treat the cells with different concentrations of Calcipotriol Impurity F.

-

After a few days of incubation, assess T-cell proliferation using a method such as [³H]-thymidine incorporation or a dye dilution assay (e.g., CFSE).

-

-

Data Analysis: Measure the reduction in T-cell proliferation in the presence of the impurity.

Caption: Experimental workflow for characterizing Impurity F.

Conclusion

While direct experimental data on the biological activity of Calcipotriol Impurity F is currently limited in the public domain, its structural relationship to Calcipotriol and its identification as a VDR-like receptor ligand provide a strong basis for hypothesizing its potential pharmacological effects. The experimental protocols detailed in this guide offer a comprehensive framework for researchers and drug development professionals to systematically investigate its VDR binding, transcriptional activity, and its effects on keratinocytes and immune cells. Elucidating the biological profile of Calcipotriol Impurity F is crucial for a complete understanding of the safety and efficacy of Calcipotriol-containing pharmaceutical products. Further research in this area is warranted to fill the existing knowledge gap.

References

- 1. invivochem.net [invivochem.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Calcipotriol affects keratinocyte proliferation by decreasing expression of early growth response-1 and polo-like kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Calcipotriol inhibits proliferation of human keratinocytes by downregulating STAT1 and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Calcipotriol and betamethasone dipropionate exert additive inhibitory effects on the cytokine expression of inflammatory dendritic cell-Th17 cell axis in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Calcipotriol, a synthetic Vitamin D analog, promotes antitumor immunity via CD4+T-dependent CTL/NK cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effects of topical calcipotriol treatment on immune responses to vaccination - UBC Library Open Collections [open.library.ubc.ca]

Toxicological Assessment of Calcipotriol Impurities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcipotriol (B1668217), a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis. The safety and efficacy of calcipotriol drug products are not only dependent on the active pharmaceutical ingredient (API) itself but also on the profile of impurities present. This technical guide provides a comprehensive overview of the toxicological assessment of calcipotriol impurities, aligning with global regulatory standards. It outlines the classification of impurities, analytical methodologies for their identification and quantification, and a tiered approach to toxicological evaluation, including in silico, in vitro, and in vivo strategies. This document is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the development and quality control of calcipotriol-based therapeutics.

Regulatory Framework for Impurity Assessment

The toxicological assessment of impurities in new drug substances like calcipotriol is guided by internationally harmonized guidelines, primarily from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

2.1 ICH Q3A(R2): Impurities in New Drug Substances

This guideline provides a framework for the content and qualification of impurities in new drug substances produced by chemical synthesis.[1][2][] It classifies impurities into three main categories:

-

Organic Impurities: These can be process-related (starting materials, by-products, intermediates) or drug-related (degradation products).[1][4] They may be identified or unidentified.

-

Inorganic Impurities: These result from the manufacturing process and include reagents, ligands, catalysts, and heavy metals.[1]

-

Residual Solvents: Organic or inorganic liquids used during the manufacturing process.

ICH Q3A(R2) establishes reporting, identification, and qualification thresholds based on the maximum daily dose of the drug substance.[1][4] Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity or impurity profile at the specified level.[1]

2.2 ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities

This guideline focuses on the assessment and control of mutagenic impurities to limit potential carcinogenic risk.[2] It outlines a framework for identifying, categorizing, and controlling these impurities based on a combination of in silico and experimental data. The use of two complementary (Q)SAR methodologies (one expert rule-based and one statistical-based) is recommended for the initial assessment of mutagenic potential.[5][6]

Identification and Characterization of Calcipotriol Impurities

Impurities in calcipotriol can arise from the manufacturing process or degradation over time.[]

3.1 Process-Related Impurities

These include isomers and byproducts formed during the chemical synthesis of calcipotriol.[] Isomers, while having similar molecular formulas, can exhibit different pharmacological and toxicological profiles.[]

3.2 Degradation Products

Calcipotriol is susceptible to degradation under various stress conditions, including:

-

Photodegradation: Exposure to UV light can lead to the formation of degradation products.[7]

-

Acid and Base Hydrolysis: Calcipotriol can degrade in acidic and basic environments.[]

-

Oxidation: Exposure to oxidizing agents, such as hydrogen peroxide, can cause degradation.[]

-

Thermal Degradation: High temperatures can lead to the formation of degradation products.[]

3.3 Known Calcipotriol Impurities

The European Pharmacopoeia (EP) lists several identified impurities for calcipotriol. While specific toxicological data for these individual impurities is not widely available in the public domain, their control is essential for ensuring the quality and safety of the drug substance.

| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Calcipotriol EP Impurity A | 126860-83-1 | C27H38O3 | 410.59 |

| Calcipotriol EP Impurity B | 2948288-30-8 | C27H40O3 | 412.60 |

| Calcipotriol EP Impurity C | 113082-99-8 | C27H40O3 | 412.6 |

| Calcipotriol EP Impurity D | 112827-99-3 | C27H40O3 | 412.6 |

| Calcipotriol EP Impurity E | 112849-14-6 | C27H42O3 | 414.63 |

| Calcipotriol EP Impurity F | 112875-61-3 | C39H68O3Si2 | 641.13 |

| Calcipotriol EP Impurity G | N/A | C54H78O5 | 807.22 |

| Calcipotriol EP Impurity H | N/A | C54H78O5 | 807.22 |

| Calcipotriol EP Impurity I | N/A | C27H40O3 | 412.61 |

Data compiled from multiple sources.[1][4][5][6][8][9][10][11][12][13]

Toxicological Assessment Workflow

A tiered approach is recommended for the toxicological assessment of calcipotriol impurities, starting with computational methods and progressing to in vitro and, if necessary, in vivo studies.

Caption: A tiered workflow for the toxicological assessment of calcipotriol impurities.

Experimental Protocols

5.1 In Silico Toxicity Prediction

In silico methods provide a rapid, non-testing approach for the initial assessment of mutagenicity and other toxicological endpoints.

Protocol: (Q)SAR for Mutagenicity (as per ICH M7)

-

Model Selection: Employ two complementary (Q)SAR methodologies: one expert rule-based (e.g., Derek Nexus®) and one statistical-based (e.g., Sarah Nexus™).

-

Input Data: Use the chemical structure of the impurity as the input.

-

Prediction: The expert rule-based system identifies structural alerts for mutagenicity based on known mechanistic knowledge. The statistical-based system compares the structure to a database of known mutagens and non-mutagens to predict its potential.

-

Result Interpretation:

-

Positive in both models: The impurity is treated as mutagenic.

-

Negative in both models: The impurity is considered to have a low likelihood of being mutagenic.

-

Conflicting results: Expert knowledge is required to interpret the findings, and further testing (i.e., an Ames test) is warranted.

-

A study utilizing the OSIRIS Property Explorer for in silico toxicity prediction of calcipotriol photodegradation products found that none of the five identified degradation products were predicted to be mutagenic, tumorigenic, reproductive, or irritant.[2][7]

5.2 In Vitro Toxicology

In vitro assays provide data on the potential of an impurity to cause cellular damage.

Protocol: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

-

Bacterial Strains: Utilize a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) that are sensitive to different types of mutagens.

-

Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.

-

Method:

-

Plate Incorporation Method: The test substance, bacterial strain, and S9 mix (if used) are combined in molten top agar (B569324) and poured onto minimal glucose agar plates.

-

Pre-incubation Method: The test substance, bacterial strain, and S9 mix are incubated together before being mixed with top agar and plated.

-

-

Incubation: Incubate plates at 37°C for 48-72 hours.

-

Data Analysis: Count the number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine or tryptophan). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Protocol: In Vitro Cytotoxicity in Human Keratinocytes (MTT Assay)

-

Cell Line: Use an immortalized human keratinocyte cell line (e.g., HaCaT or hTERT-immortalized keratinocytes).

-

Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase during the experiment.

-

Treatment: Expose the cells to a range of concentrations of the calcipotriol impurity for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol: In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD 439)

-

Test System: Utilize a commercially available reconstructed human epidermis (RhE) model (e.g., EpiDerm™, EpiSkin™).[14]

-

Application of Test Substance: Apply the calcipotriol impurity topically to the surface of the RhE tissue.

-

Exposure and Incubation: Expose the tissue to the test substance for a defined period (e.g., 60 minutes) followed by a post-exposure incubation period (e.g., 42 hours).

-

Viability Assessment: Assess tissue viability using the MTT assay.

-

Data Analysis: A test substance is identified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.[7]

5.3 In Vivo Toxicology

In vivo studies are conducted if in silico and in vitro data are insufficient to qualify an impurity.

Protocol: Acute Dermal Toxicity (OECD 402)

-

Animal Model: Typically, the albino rabbit or rat is used.

-

Dose Application: Apply a single dose of the impurity to a small area of clipped, intact skin (approximately 10% of the body surface area).

-

Exposure: The exposure period is typically 24 hours. The test site is covered with a gauze patch and a semi-occlusive dressing.

-

Observation: Observe animals for signs of toxicity and mortality for up to 14 days.

-

Data Collection: Record body weight, clinical signs of toxicity, and perform a gross necropsy at the end of the study.

Protocol: Acute Dermal Irritation/Corrosion (OECD 404)

-

Animal Model: The albino rabbit is the preferred species.

-

Dose Application: Apply the test substance to a small patch of skin.

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: Observe and score for erythema and edema at specified time points (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Classification: The scores are used to classify the irritation potential of the substance.

Signaling Pathways

6.1 Vitamin D Receptor (VDR) Signaling Pathway

The primary mechanism of action of calcipotriol is through its interaction with the Vitamin D Receptor (VDR), a nuclear receptor.[15]

Caption: Simplified VDR signaling pathway for calcipotriol.

Some impurities, particularly isomers, may also interact with the VDR, potentially leading to altered pharmacological or toxicological responses. Their binding affinity and subsequent activation or inhibition of the receptor would determine their effect.

Conclusion

The toxicological assessment of calcipotriol impurities is a critical component of ensuring the safety and quality of this important therapeutic agent. A systematic approach, guided by ICH principles, that integrates in silico, in vitro, and, when necessary, in vivo methods allows for a thorough evaluation of potential risks. While specific toxicological data for all known calcipotriol impurities are not always publicly available, adherence to established testing guidelines and a deep understanding of the potential degradation and synthetic pathways are paramount for drug developers. This guide provides a framework for conducting such assessments to support the development of safe and effective calcipotriol products.

References

- 1. veeprho.com [veeprho.com]

- 2. mdpi.com [mdpi.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. researchgate.net [researchgate.net]

- 6. Calcipotriol EP Impurity I - Acanthus Research [acanthusresearch.com]

- 7. researchgate.net [researchgate.net]

- 8. Calcitriol and Calcipotriol Modulate Transport Activity of ABC Transporters and Exhibit Selective Cytotoxicity in MRP1-overexpressing Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Calcipotriol | C27H40O3 | CID 5288783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Comprehensive analysis of vitamin D3 impurities in oily drug products using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Calcipotriol EP impurity E | IC177717 | Biosynth [biosynth.com]

- 15. Calcipotriol - Wikipedia [en.wikipedia.org]

The Emergence of a Process-Related Substance: A Technical Guide to the Discovery and Initial Identification of Calcipotriol Impurity F

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial identification of Calcipotriol Impurity F, a notable process-related impurity in the synthesis of the anti-psoriatic drug Calcipotriol. The document details the likely origins of this impurity, the analytical methodologies for its identification, and its structural characteristics.

Introduction to Calcipotriol and its Impurities

Calcipotriol (also known as Calcipotriene) is a synthetic analog of vitamin D3 used extensively in the topical treatment of psoriasis.[] Its therapeutic effect is attributed to its ability to inhibit keratinocyte proliferation and induce their differentiation. The synthesis of Calcipotriol is a complex multi-step process that can lead to the formation of various impurities.[] These impurities can be categorized as process-related, degradation products, or isomers, and their presence must be carefully controlled to ensure the safety and efficacy of the final drug product.[]

Calcipotriol Impurity F is a significant process-related impurity that is listed in the European Pharmacopoeia (EP).[] Its presence is a critical quality attribute that needs to be monitored during the manufacturing process of Calcipotriol.

Discovery and Origin of Calcipotriol Impurity F

While a singular, publicly available discovery manuscript for Calcipotriol Impurity F is not available, its identity as 1,3-Bis-O-(tert-butyldimethylsilyl)calcipotriene strongly points to its origin as a synthetic intermediate.

During the chemical synthesis of Calcipotriol, protecting groups are employed to prevent reactive hydroxyl groups from undergoing unwanted side reactions. Silyl (B83357) ethers, particularly the tert-butyldimethylsilyl (TBS) group, are commonly used for this purpose due to their stability and ease of selective removal.

Calcipotriol has two secondary hydroxyl groups at the 1 and 3 positions of the A-ring. It is highly probable that Calcipotriol Impurity F is a result of the incomplete removal of these TBS protecting groups during the final deprotection step of the synthesis.

The logical workflow for the likely emergence and identification of this impurity is depicted below:

Physicochemical Characteristics

A summary of the key physicochemical properties of Calcipotriol Impurity F is provided in the table below.

| Property | Value | Reference |

| Chemical Name | (5Z,7E,22E,24S)-24-cyclopropyl-1α,3β-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9,10-secochola-5,7,10(19),22-tetraen-24-ol | [2] |

| Synonyms | 1,3-Bis-O-(tert-butyldimethylsilyl)calcipotriene | |

| CAS Number | 112875-61-3 | [][3][4] |

| Molecular Formula | C39H68O3Si2 | [2][5][6] |

| Molecular Weight | 641.13 g/mol | [2][5][6] |

| Appearance | Likely a white to off-white solid | Inferred |

| Solubility | Soluble in organic solvents, insoluble in water | Inferred |

Experimental Protocols for Identification

The initial identification of Calcipotriol Impurity F would have involved a combination of chromatographic separation and spectroscopic analysis. Below are representative experimental protocols.

High-Performance Liquid Chromatography (HPLC) for Separation and Detection

A stability-indicating Reverse Phase HPLC (RP-HPLC) method is crucial for separating Calcipotriol from its impurities. While a specific validated method for Impurity F is not publicly detailed, a general method capable of separating various Calcipotriol impurities can be adapted.[7][8]

Instrumentation:

-

HPLC system with a UV detector

-

Data acquisition and processing software

Chromatographic Conditions:

| Parameter | Condition |

| Column | RP-C18, 150 x 4.6 mm, 2.7 µm particle size |

| Mobile Phase A | Water:Methanol:Tetrahydrofuran (70:25:5, v/v/v) |

| Mobile Phase B | Acetonitrile:Water:Tetrahydrofuran (90:5:5, v/v/v) |

| Gradient Program | A gradient program would be optimized to ensure separation of all related substances. A typical program would involve a gradual increase in the percentage of Mobile Phase B. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 50 °C |

| Detection Wavelength | 264 nm |

| Injection Volume | 20 µL |

Sample Preparation: A solution of the Calcipotriol drug substance is prepared in a suitable diluent (e.g., acetonitrile:water, 95:5 v/v) at a concentration appropriate for detecting impurities at the desired level.

Mass Spectrometry (MS) for Molecular Weight Determination

Following HPLC separation, the peak corresponding to Impurity F would be directed to a mass spectrometer for molecular weight determination.

Instrumentation:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Electrospray Ionization (ESI) source

MS Parameters:

| Parameter | Condition |

| Ionization Mode | Positive or Negative ESI, optimized for the analyte |

| Mass Range | m/z 100-1000 |

| Capillary Voltage | Optimized for maximum ion signal |

| Cone Voltage | Optimized for minimal fragmentation |

The expected molecular ion peak for Calcipotriol Impurity F (C39H68O3Si2) would be at m/z 641.13.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

For definitive structural confirmation, the impurity would be isolated using preparative HPLC and subjected to NMR analysis.

Instrumentation:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes and deuterated solvents (e.g., CDCl3)

NMR Experiments:

-

¹H NMR: To identify the proton environment and confirm the presence of the TBS protecting groups (characteristic signals around δ 0.05 and 0.9 ppm) and the core Calcipotriol structure.

-

¹³C NMR: To determine the number of unique carbon atoms and confirm the overall carbon skeleton.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, confirming the attachment of the TBS groups to the 1 and 3 positions of the A-ring.

Data Presentation

The following table summarizes the key analytical data that would be expected for the initial identification of Calcipotriol Impurity F.

| Analytical Technique | Expected Result | Interpretation |

| HPLC | A distinct peak with a retention time different from Calcipotriol and other known impurities. | Indicates the presence of a unique chemical entity. |

| LC-MS | A molecular ion peak corresponding to a mass of approximately 641.13. | Confirms the molecular weight of the impurity. |

| ¹H NMR | Signals corresponding to the Calcipotriol core structure, plus two sets of signals for the tert-butyl and dimethylsilyl protons of the two TBS groups. | Confirms the presence of the Calcipotriol backbone and two silyl protecting groups. |

| ¹³C NMR | Carbon signals consistent with the Calcipotriol structure and the additional carbons from the two TBS groups. | Confirms the carbon framework of the impurity. |

Signaling Pathways and Biological Relevance

Currently, there is no publicly available information on whether Calcipotriol Impurity F interacts with the Vitamin D Receptor (VDR) or any other signaling pathways. As a protected intermediate, it is generally assumed to be biologically inactive. However, the presence of any impurity in a drug substance necessitates a thorough safety assessment.

The general workflow for assessing the biological impact of an impurity is outlined below.

Conclusion

Calcipotriol Impurity F is a well-characterized process-related impurity arising from the synthetic route to Calcipotriol, specifically from the incomplete removal of silyl protecting groups. Its initial identification would have followed a standard analytical chemistry workflow involving chromatographic separation and spectroscopic characterization. As a listed pharmacopoeial impurity, its control is a critical aspect of the quality assurance of Calcipotriol drug substance. Further research into the potential biological activity of this and other Calcipotriol-related compounds is an area of ongoing interest in the field of pharmaceutical sciences.

References

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Calcipotriol EP Impurity F - Acanthus Research [acanthusresearch.com]

- 5. clearsynth.com [clearsynth.com]

- 6. Calcipotriol EP Impurity B | Axios Research [axios-research.com]

- 7. scirp.org [scirp.org]

- 8. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]

A Comprehensive Review of Impurities in Vitamin D Analogs: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Vitamin D analogs are a cornerstone in the management of various medical conditions, most notably psoriasis and secondary hyperparathyroidism in patients with chronic kidney disease. These synthetic derivatives of the active form of vitamin D3, calcitriol (B1668218), are designed to exert potent biological effects with an improved therapeutic window. The chemical complexity and inherent instability of these molecules, however, present significant challenges during synthesis, formulation, and storage, leading to the formation of various impurities. This technical guide provides an in-depth review of the impurities associated with four prominent vitamin D analogs: Calcipotriol, Paricalcitol (B1678470), Maxacalcitol, and Doxercalciferol. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the identification, quantification, and control of these impurities.

The Regulatory Landscape: A Brief Overview

The control of impurities in active pharmaceutical ingredients (APIs) and drug products is a critical aspect of ensuring their quality, safety, and efficacy. Regulatory bodies such as the International Council for Harmonisation (ICH) have established guidelines to address the identification, qualification, and control of impurities.

-

ICH Q3A(R2): Impurities in New Drug Substances This guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances. It establishes thresholds for reporting (0.05%), identification (0.10%), and qualification (0.15% or 1.0 mg per day intake, whichever is lower) of impurities.

-

ICH Q3B(R2): Impurities in New Drug Products This guideline focuses on degradation products that may form during the manufacturing or storage of the drug product.[1] The thresholds for reporting, identification, and qualification are similar to those in Q3A.[1]

-

Pharmacopeias (USP and Ph. Eur.) The United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide monographs for specific drug substances and products, which include tests and acceptance criteria for impurities.[2][3] For instance, the USP monograph for Paricalcitol Injection specifies limits for known and unknown impurities.[4]

Vitamin D Metabolism and Signaling Pathway

To understand the biological context of vitamin D analogs and their potential impurities, it is essential to be familiar with the natural vitamin D metabolic and signaling pathway.

Calcipotriol

Calcipotriol (also known as calcipotriene) is a synthetic analog of calcitriol used in the topical treatment of psoriasis. Its chemical structure is characterized by a modified side chain.

Common Impurities:

Calcipotriol is susceptible to degradation via isomerization, oxidation, and photodegradation.[] Common impurities include process-related impurities and degradation products.[]

| Impurity Name | Type | Structure |

| Pre-calcipotriol | Degradation (Isomer) | Isomer formed by thermal equilibrium. |

| Calcipotriol EP Impurity A | Process/Degradation | Structure available from suppliers.[] |

| Calcipotriol EP Impurity C | Process/Degradation | Structure available from suppliers.[] |

| Calcipotriol EP Impurity D | Process/Degradation | Structure available from suppliers.[] |

| Calcipotriol EP Impurity F | Process/Degradation | Structure available from suppliers.[] |

| Calcipotriol EP Impurity I | Process/Degradation | Structure available from suppliers.[6] |

Quantitative Data on Impurities:

| Impurity | Formulation | Level Reported | Reference |

| Pre-calcipotriol | Ointment | Not specified, but separated and identified. | [7] |

| Impurity A | Anhydrous substance | Limit: ≤ 0.25% by TLC | [3] |

| Impurities G, H | Anhydrous substance | Limit: ≤ 0.25% (sum) by TLC | [3] |

Experimental Protocol: HPLC-UV Analysis of Calcipotriol in Cream

This protocol is based on a validated stability-indicating RP-HPLC method.[8]

1. Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

Data acquisition and processing software.

2. Chromatographic Conditions:

-

Column: Zorbax SB-300 C18 (dimensions not specified).[8]

-

Mobile Phase: Methanol and water (70:30, v/v).[8]

-

Flow Rate: 1.0 mL/min.[8]

-

Column Temperature: 25°C.[8]

-

Detection Wavelength: 264 nm.[8]

-

Injection Volume: 50 µL.[8]

-

Run Time: 7.5 min.[8]

3. Sample Preparation:

-

Accurately weigh about 1.0 g of the Calcipotriol Cream (0.005% w/w) into a 50.0 mL volumetric flask.[8]

-

Add 45.0 mL of the sample solvent (methanol) and disperse the cream using a vortex mixer.[8]

-

Sonicate for 30 minutes at room temperature.[8]

-

Dilute to volume with the sample solvent and mix well.[8]

-

Allow the solution to settle at 2–8°C for 2 hours.[8]

-

Filter the clear supernatant through a 0.2 µm nylon filter before injection.[8]

Paricalcitol

Paricalcitol is a synthetic analog of calcitriol used for the prevention and treatment of secondary hyperparathyroidism associated with chronic renal failure.[9]

Common Impurities:

Impurities in Paricalcitol can arise from the synthesis process or degradation. The USP monograph provides tests for related compounds.[2]

| Impurity Name | Type | Structure |

| Paricalcitol Related Compound D | Process/Degradation | Structure available in USP monograph.[4] |

| Other unspecified impurities | Process/Degradation | Controlled by USP monograph limits.[2] |

Quantitative Data on Impurities:

| Impurity | Formulation | Level Reported | Reference |

| Any individual impurity | Drug substance | ≤ 0.1% | [2] |

| Total impurities | Drug substance | ≤ 0.5% | [2] |

| Total impurities | Injection | ≤ 2.0% | [4] |

Experimental Protocol: Validated Stability-Indicating HPLC Method for Paricalcitol

This protocol is based on a validated method for Paricalcitol in pharmaceutical dosage forms.[10]

1. Instrumentation:

-

High-Performance Liquid Chromatograph with a diode array detector.

-

Data acquisition and processing software.

2. Chromatographic Conditions:

-

Column: C18 (250 x 4.6 mm, 5 µm particle size).[10]

-

Mobile Phase: Acetonitrile and water (70:30, v/v).[10]

-

Flow Rate: Not specified.

-

Column Temperature: 25°C.[10]

-

Detection Wavelength: 250 nm.[10]

-

Injection Volume: Not specified.

3. Sample Preparation:

-

The method was applied to Paricalcitol in preloaded syringes and diluted solutions in Viaflo bags. Specific sample preparation details for these formulations would need to be adapted based on the concentration and matrix.

Maxacalcitol

Maxacalcitol is another vitamin D3 analog used for the treatment of secondary hyperparathyroidism.[11]

Common Impurities:

Several impurities of Maxacalcitol have been identified and are available as reference standards.[11][]

| Impurity Name | Type | Structure |

| (1R,3S,Z)-5-(2-((1S,3aS,7aS,E)-1-((R)-1-(3-Hydroxy-3-methylbutoxy)ethyl)-7a-methyloctahydro-4H-inden-4-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diol | Process/Degradation | Structure available from suppliers.[11] |

| (20R)-trans-maxacalcitol | Process/Degradation | Structure available from suppliers.[] |

| 1β-maxacalcitol | Process/Degradation | Structure available from suppliers.[] |

Quantitative Data on Impurities:

Doxercalciferol

Doxercalciferol is a synthetic analog of vitamin D2 that is activated in the liver to its active forms. It is used to treat secondary hyperparathyroidism in patients with chronic kidney disease.

Common Impurities:

Forced degradation studies have been performed on Doxercalciferol, and several degradation products have been identified.[13]

| Impurity Name | Type | Structure |

| Impurity A (1α-hydroxy previtamin D2) | Degradation (Isomer) | Exists in equilibrium with Doxercalciferol.[13] |

| Impurity B (Trans-1α-hydroxy vitamin D2) | Degradation | Degradation product.[13] |

| Impurity C (1β-hydroxy vitamin D2) | Degradation | Degradation product.[13] |

Quantitative Data on Impurities:

| Impurity | Formulation | Level Reported | Reference |

| Impurity B | Injectable | Quantified in the range of 0.90–1.5% of the Doxercalciferol amount in forced degradation studies. | [13] |

Experimental Protocol: HPLC Analysis of Doxercalciferol Degradation Products

This protocol utilizes solid-phase extraction (SPE) for sample pre-concentration followed by gradient HPLC-UV analysis.[13]

1. Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

Solid-Phase Extraction (SPE) system.

-

Data acquisition and processing software.

2. Chromatographic Conditions:

-

Column: Not specified.

-

Mobile Phase: Gradient elution (details not fully specified).

-

Detection: UV.

3. Sample Preparation (SPE):

-

Injectable formulations of Doxercalciferol are subjected to SPE for pre-concentration of lipophilic impurities.[13]

Degradation Pathways

Vitamin D analogs are susceptible to degradation through several pathways, primarily driven by light, heat, and pH.

The control of impurities in Vitamin D analog drug substances and products is paramount for ensuring patient safety and therapeutic efficacy. A thorough understanding of the potential impurities, their formation pathways, and validated analytical methods for their detection and quantification is essential for drug development professionals. This technical guide has provided a comprehensive overview of the impurities associated with Calcipotriol, Paricalcitol, Maxacalcitol, and Doxercalciferol, along with detailed experimental protocols and a summary of the regulatory landscape. Continuous research and the development of advanced analytical techniques will further enhance our ability to control these critical quality attributes of Vitamin D analog pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. ftp.uspbpep.com [ftp.uspbpep.com]

- 3. uspbpep.com [uspbpep.com]

- 4. ftp.uspbpep.com [ftp.uspbpep.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. file.scirp.org [file.scirp.org]

- 8. rjptonline.org [rjptonline.org]

- 9. Paricalcitol | C27H44O3 | CID 5281104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Validated stability-indicating HPLC method for paricalcitol in pharmaceutical dosage form according to ICH guidelines: application to stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 13. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to Calcipotriol Degradation Pathways and Impurity Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcipotriol (B1668217), a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis. Its therapeutic efficacy is intrinsically linked to its chemical stability. As a molecule susceptible to various environmental factors, understanding its degradation pathways is paramount for ensuring drug product quality, safety, and potency. This technical guide provides a comprehensive overview of the known degradation pathways of calcipotriol, the resulting impurities, and the analytical methodologies employed for their characterization.

Core Degradation Pathways

Calcipotriol is susceptible to degradation through several key pathways, including photodegradation, thermal degradation, oxidation, and hydrolysis under acidic and basic conditions. These degradation processes can lead to the formation of various impurities, some of which are isomers of the parent compound, while others are distinct degradation products.

Photodegradation

Exposure to ultraviolet (UV) radiation is a significant cause of calcipotriol degradation, particularly relevant for a topically applied drug.[1][2] More than 90% of calcipotriol can degrade upon exposure to UVA and UVB light.[3] The primary photodegradation mechanism involves the isomerization of the E-4-cyclopropyl-4-hydroxy-1-methylbut-2-en-1-yl moiety to the Z isomer.[2] Additionally, intramolecular [4+2] photoaddition in the hexa-1,3,5-triene fragment can occur, leading to the formation of diastereomers.[2] The presence of certain UV filters, such as sulisobenzone, can unexpectedly accelerate photodegradation.[2]

Thermal Degradation

Elevated temperatures can induce the degradation of calcipotriol. A key thermal degradation product is pre-calcipotriol , an isomer formed through a reversible transformation.[2] This process is influenced by temperature, and an equilibrium is eventually reached between calcipotriol and pre-calcipotriol in solution.[2] Pre-calcipotriol is also observed to form under UVA radiation and oxidative stress.[2]

Oxidative Degradation

Calcipotriol demonstrates significant degradation under oxidative stress. Exposure to hydrogen peroxide (H2O2) leads to the formation of degradation products.[] One of the identified degradation products under oxidative, as well as thermal and UVA stress, is pre-calcipotriol.[2]

Acid and Base Hydrolysis

Calcipotriol is susceptible to degradation in both acidic and basic environments.[] While specific degradation products from hydrolysis are not extensively detailed in the provided search results, the compound's general susceptibility to these conditions is noted.[]

Summary of Known Impurities and Degradation Products

Several impurities and degradation products of calcipotriol have been identified and characterized. These can be broadly categorized as process-related impurities (formed during synthesis) and degradation products (formed during storage or use).

| Impurity/Degradation Product | Systematic Name | Formation Pathway(s) |

| Pre-calcipotriol | An isomer of calcipotriol | Thermal, Photolytic (UVA), Oxidative (H2O2) |

| Impurity A | (5Z,7E,22E)-24-Cyclopropyl-1α,3β-dihydroxy-9,10-secochola-5,7,10(19),22-tetraen-24-one | Process-related/Degradation |

| Impurity B (7Z-Calcipotriol) | (5Z,7Z,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol | Isomerization (precursor to pre-calcipotriol) |

| Impurity C ((5E)-Calcipotriol) | (5E,7E,22E,24S)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol | Process-related/Degradation |

| Impurity D (24-Epi-calcipotriol) | (5Z,7E,22E,24R)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol | Process-related/Degradation |

| Photodegradants CP-2 to CP-5 | Diastereomers formed from isomerization and intramolecular photoaddition of the side chain.[2] | Photolytic (especially in the presence of sulisobenzone) |

Quantitative Data on Calcipotriol Degradation

The following table summarizes quantitative findings from forced degradation studies.

| Stress Condition | Parameters | Extent of Degradation/Impurity Formation | Reference |

| Oxidative | 3% H2O2, 70°C, 10 min | Significant deterioration of calcipotriol | [] |

| Acid Hydrolysis | 0.01N HCl, Room Temperature, 5 min | Significant degradation | [] |

| Base Hydrolysis | 0.005N NaOH, Room Temperature, 5 min | Significant degradation | [] |

| Photolytic | 1.2 million lux hours, 200 Wh/m2 UV light | Considerable deterioration of calcipotriol | [] |

| Thermal | 60°C, 2 hours | Considerable deterioration of calcipotriol | [] |

| Thermal (Pre-calcipotriol formation) | 80°C, 5 hours (in acetonitrile) | Calcipotriol to Pre-calcipotriol ratio of 70:30 | [5] |

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. Below are outlines of key experimental protocols.

Forced Degradation Studies

Objective: To generate potential degradation products and assess the stability-indicating properties of analytical methods.

-

Preparation of Stock Solution:

-

Accurately weigh and dissolve calcipotriol in a suitable solvent (e.g., methanol) to a known concentration (e.g., 0.2 mg/mL).[2]

-

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.01N HCl at room temperature for 5 minutes.[] Neutralize the solution before analysis.

-

Base Hydrolysis: Treat the stock solution with 0.005N NaOH at room temperature for 5 minutes.[] Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with 3% H2O2 at 70°C for 10 minutes.[]

-

Thermal Degradation: Heat the stock solution at 60°C for 2 hours.[]

-

Photodegradation: Expose the stock solution in a quartz petri dish to UVA radiation (e.g., 1.2 million lux hours, 200 Wh/m2).[2][] A control sample should be wrapped in aluminum foil to exclude light.

-

-

Sample Analysis:

-

Analyze the stressed samples using a validated stability-indicating HPLC or UHPLC/MS method.

-

HPLC Method for Impurity Profiling

Objective: To separate and quantify calcipotriol and its impurities.

-

System: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a Diode Array Detector (DAD).

-

Column: C18, 150 x 4.6 mm, 2.7 µm particle size.[]

-

Column Temperature: 50°C.[]

-

Mobile Phase:

-

Component A: Water:Methanol:Tetrahydrofuran (70:25:5 v/v/v).[]

-

Component B: Acetonitrile (B52724):Water:Tetrahydrofuran (90:5:5 v/v/v).[]

-

-

Gradient Program: A gradient elution is typically employed to achieve optimal separation.

-

Flow Rate: 1.0 mL/min.[6]

-

Detection Wavelength: 264 nm for calcipotriol and its related impurities.[]

-

Injection Volume: 20 µL.[]

-

Diluent: Acetonitrile:Water (95:5 v/v).[]

UHPLC/MS Method for Identification of Degradation Products

Objective: To identify the structure of unknown degradation products.

-

System: Ultra-High-Performance Liquid Chromatography coupled with a Mass Spectrometer (UHPLC/MS).

-

Column: A suitable C18 column for high-resolution separation.

-

Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid is commonly used.

-

Mass Spectrometry: High-resolution mass spectrometry (e.g., Q-TOF) allows for accurate mass measurements and fragmentation analysis to elucidate the structures of degradation products.

Visualizing Degradation Pathways and Workflows

Calcipotriol Degradation Pathways

Caption: Major degradation pathways of calcipotriol under various stress conditions.

Experimental Workflow for Forced Degradation Studies

Caption: A generalized workflow for conducting forced degradation studies of calcipotriol.

Conclusion

A thorough understanding of calcipotriol's degradation pathways is critical for the development of stable and effective pharmaceutical formulations. This guide has outlined the primary degradation routes, identified key impurities, and provided a framework for the experimental protocols necessary for robust stability testing. By implementing these methodologies, researchers and drug development professionals can ensure the quality and safety of calcipotriol-containing products.

References

- 1. scilit.com [scilit.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 5. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]

- 6. LC separation of calcipotriol from its photodegradation products and protection possibilities using adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Introduction

Calcipotriol (B1668217), a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis. Its therapeutic efficacy stems from its ability to modulate keratinocyte proliferation and differentiation. To ensure the safety and efficacy of pharmaceutical formulations, rigorous analytical methods are required to identify and quantify Calcipotriol and its related substances. This application note presents a detailed and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the comprehensive analysis of Calcipotriol and its European Pharmacopoeia listed impurities.

Chemical Structures of Calcipotriol and Its Related Substances

A thorough understanding of the chemical structures of Calcipotriol and its related substances is fundamental for accurate analysis. The following table details the key identifiers for these compounds.

Table 1: Calcipotriol and Its European Pharmacopoeia Related Substances

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Calcipotriol | 112965-21-6 | C₂₇H₄₀O₃ | 412.6 |

| Calcipotriol EP Impurity A | 126860-83-1 | C₂₇H₃₈O₃ | 410.59 |

| Calcipotriol EP Impurity B | 2948288-30-8 | C₂₇H₄₀O₃ | 412.60 |

| Calcipotriol EP Impurity C | 113082-99-8 | C₂₇H₄₀O₃ | 412.61 |

| Calcipotriol EP Impurity D | 112827-99-3 | C₂₇H₄₀O₃ | 412.6 |

| Calcipotriol EP Impurity E | - | C₂₇H₄₂O₃ | 414.62 |

| Calcipotriol EP Impurity F | 112875-61-3 | C₃₉H₆₈O₃Si₂ | 641.14 |

| Calcipotriol EP Impurity G | - | C₅₄H₇₈O₅ | 807.19 |

| Calcipotriol EP Impurity H | - | C₅₄H₇₈O₅ | 807.2 |

| Calcipotriol EP Impurity I | - | C₂₇H₄₀O₃ | 412.61 |

Quantitative UPLC-MS/MS Analysis

The developed UPLC-MS/MS method demonstrates high sensitivity, specificity, and a wide dynamic range for the quantification of Calcipotriol and its related substances.

Method Validation Summary

The method was validated according to the International Conference on Harmonisation (ICH) Q2(R2) guidelines.[1]

Table 2: Summary of Quantitative Method Validation Parameters [1][2]

| Parameter | Calcipotriol |

| Linearity Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 7.39 µg/mL |

| Limit of Quantification (LOQ) | 50 µg/mL |

| Accuracy (% Recovery) | 99.17% - 101.55% |

| Precision (% RSD) | < 2.5% |

| Intra-day Accuracy | 90.5% - 105% |

| Inter-day Accuracy | 96.6% - 106% |

| Intra-day Precision | 3.09% - 10.7% |

| Inter-day Precision | 5.20% - 12.9% |

Mass Spectrometry Parameters

Multiple Reaction Monitoring (MRM) was used for the quantification of Calcipotriol. The transitions for the related substances are predicted based on the known fragmentation patterns of Vitamin D analogs, which typically involve the loss of water.

Table 3: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Calcipotriol | 411.1 | 393.5 | ESI- |

| Calcipotriol EP Impurity A | 411.3 | 393.3 | ESI+ (Predicted) |

| Calcipotriol EP Impurity B | 413.3 | 395.3 | ESI+ (Predicted) |

| Calcipotriol EP Impurity C | 413.3 | 395.3 | ESI+ (Predicted) |

| Calcipotriol EP Impurity D | 413.3 | 395.3 | ESI+ (Predicted) |

| Calcipotriol EP Impurity E | 415.3 | 397.3 | ESI+ (Predicted) |

| Calcipotriol EP Impurity F | 641.5 | 623.5 | ESI+ (Predicted) |

| Calcipotriol EP Impurity G | 807.6 | 789.6 | ESI+ (Predicted) |

| Calcipotriol EP Impurity H | 807.6 | 789.6 | ESI+ (Predicted) |

| Calcipotriol EP Impurity I | 413.3 | 395.3 | ESI+ (Predicted) |

Note: ESI+ (Electrospray Ionization Positive Mode), ESI- (Electrospray Ionization Negative Mode). MRM transitions for impurities are predicted based on their molecular weights and typical fragmentation patterns.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of Calcipotriol and its related substances from ointment formulations.

-

Sample Weighing: Accurately weigh approximately 1.0 g of the Calcipotriol ointment into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., a deuterated analog of Calcipotriol) to correct for extraction variability.

-

Extraction:

-

Add 10 mL of n-hexane and vortex for 1 minute to dissolve the ointment base.

-

Add 10 mL of a methanol/water (80:20, v/v) mixture and vortex for 5 minutes.

-